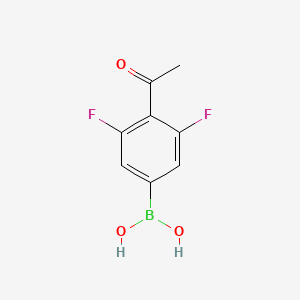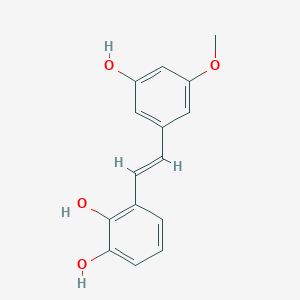
4,4-Dimethyloxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyloxane-2-carboxylic acid is an organic compound with the molecular formula C8H14O3. It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl functional group (-COOH). This compound is notable for its structural feature of having two methyl groups attached to the oxane ring, which influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyloxane-2-carboxylic acid can be achieved through various methods. One common approach involves the oxidation of 4,4-dimethyloxane-2-methanol using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction typically proceeds as follows: [ \text{4,4-Dimethyloxane-2-methanol} + \text{Oxidizing Agent} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 4,4-dimethyloxane-2-methanol using a metal catalyst such as palladium or platinum. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyloxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The compound can be reduced to form 4,4-dimethyloxane-2-methanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products:
Oxidation: Carbon dioxide (CO2), water (H2O)
Reduction: 4,4-Dimethyloxane-2-methanol
Substitution: Esters, amides, and other derivatives
Aplicaciones Científicas De Investigación
4,4-Dimethyloxane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyloxane-2-carboxylic acid involves its interaction with various molecular targets. The carboxyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound may also participate in metabolic pathways, undergoing enzymatic transformations that lead to the formation of bioactive metabolites.
Comparación Con Compuestos Similares
4,4-Dimethyloxane-2-methanol: A precursor in the synthesis of 4,4-Dimethyloxane-2-carboxylic acid.
4,4-Dimethyloxane-2-amine: An amine derivative with different reactivity and applications.
4,4-Dimethyloxane-2-ester: An ester derivative used in various chemical processes.
Uniqueness: this compound is unique due to its specific structural features, such as the presence of two methyl groups on the oxane ring and the carboxyl functional group. These features confer distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
4,4-dimethyloxane-2-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-8(2)3-4-11-6(5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Clave InChI |
ORLOPFMUPGFRPI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOC(C1)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


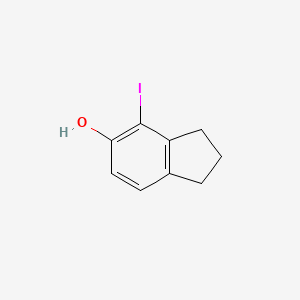
![3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline](/img/structure/B13451625.png)
![2-[phenylmethoxycarbonyl-[(3R)-1-phenylmethoxycarbonylpyrrolidin-3-yl]amino]acetic acid](/img/structure/B13451626.png)

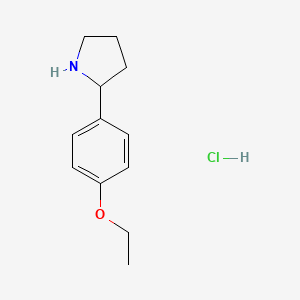
![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
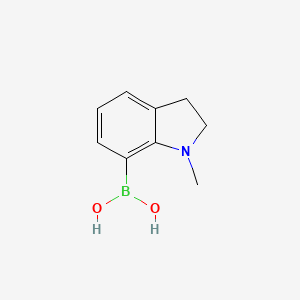
![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[(pyridin-3-yl)methyl]carbamate](/img/structure/B13451652.png)
![N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-piperazin-1-ylacetamide](/img/structure/B13451665.png)
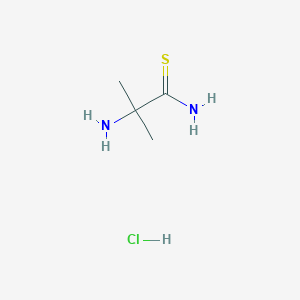
![(2r,3r,4s,5s,6r)-2-[1,7-Bis(4-hydroxyphenyl)heptan-3-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451670.png)

